molecular formula C27H24NO3P B6312655 N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% CAS No. 1357625-81-0

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95%

Cat. No. B6312655
CAS RN: 1357625-81-0
M. Wt: 441.5 g/mol
InChI Key: XNUWLXRIQHRLIN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% (abbreviated as NMBPT) is a synthetic organic compound that is used in a variety of scientific research applications. It is a type of phosphorane, which is a three-membered heterocyclic compound with a phosphorus atom in the center. NMBPT is commonly used in the synthesis of other compounds and is often used as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% is used in a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in organic reactions, such as the synthesis of peptides and other compounds. Additionally, N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of metal complexes.

Mechanism of Action

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% acts as a Lewis acid and acts as a catalyst in organic reactions. It is a nucleophilic reagent, meaning that it can react with electron-rich molecules to form new bonds. It can also act as an electrophile, meaning that it can react with electron-deficient molecules to form new bonds.
Biochemical and Physiological Effects
N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% is not known to have any biochemical or physiological effects on humans or other organisms. It is not known to be toxic or have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. It is also a highly efficient catalyst in organic reactions, making it ideal for use in lab experiments. The only limitation of N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% may be used in the synthesis of new compounds and materials. It may also be used in the synthesis of new pharmaceuticals, agrochemicals, and other compounds. Additionally, N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% may be used in the synthesis of metal complexes and in the synthesis of polymers, such as polyurethanes. Finally, N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% may be used in the development of new catalysts and reagents for use in organic reactions.

Synthesis Methods

N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% is synthesized through a reaction between triphenylphosphine and 4-methoxybenzyl bromide. This reaction takes place in the presence of a base, such as sodium carbonate, and yields N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% as the product. N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% can also be synthesized through a reaction between triphenylphosphine and 4-methoxybenzyl chloride. This reaction also yields N-(4-Methoxybenzyloxycarbonyl)-imino-(triphenyl)phosphorane, 95% as the product.

properties

IUPAC Name

(4-methoxyphenyl)methyl N-(triphenyl-λ5-phosphanylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24NO3P/c1-30-23-19-17-22(18-20-23)21-31-27(29)28-32(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUWLXRIQHRLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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